molecular formula C13H24O2 B15175807 (S)-3,7-dimethyloct-6-enyl propionate CAS No. 89460-13-9

(S)-3,7-dimethyloct-6-enyl propionate

Cat. No.: B15175807
CAS No.: 89460-13-9
M. Wt: 212.33 g/mol
InChI Key: POPNTVRHTZDEBW-LBPRGKRZSA-N
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Description

(S)-3,7-dimethyloct-6-enyl propionate is an organic compound that belongs to the class of esters. It is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industry. This compound is often used in the formulation of perfumes, cosmetics, and food flavorings due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,7-dimethyloct-6-enyl propionate typically involves the esterification of (S)-3,7-dimethyloct-6-enol with propionic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the alcohol and acid are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3,7-dimethyloct-6-enyl propionate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and propionic acid in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed

    Hydrolysis: (S)-3,7-dimethyloct-6-enol and propionic acid.

    Reduction: (S)-3,7-dimethyloct-6-enol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

(S)-3,7-dimethyloct-6-enyl propionate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of fragrances and flavors, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3,7-dimethyloct-6-enyl propionate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    ®-3,7-dimethyloct-6-enyl propionate: The enantiomer of (S)-3,7-dimethyloct-6-enyl propionate, which may have different olfactory properties and biological activities.

    3,7-dimethyloct-6-enyl acetate: An ester with a similar structure but different acid component, leading to distinct odor and reactivity.

    3,7-dimethyloct-6-enyl butyrate: Another ester with a different acid component, used in similar applications but with unique properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its odor profile and biological activity. The (S)-enantiomer may have different interactions with biological targets compared to the ®-enantiomer, leading to distinct effects.

Properties

CAS No.

89460-13-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-6-enyl] propanoate

InChI

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3/t12-/m0/s1

InChI Key

POPNTVRHTZDEBW-LBPRGKRZSA-N

Isomeric SMILES

CCC(=O)OCC[C@@H](C)CCC=C(C)C

Canonical SMILES

CCC(=O)OCCC(C)CCC=C(C)C

Origin of Product

United States

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